6-chloro-N-(2,2-difluoroethyl)pyridazine-3-carboxamide
Description
6-Chloro-N-(2,2-difluoroethyl)pyridazine-3-carboxamide is a pyridazine derivative featuring:
- A chloro substituent at position 6 of the pyridazine ring.
- A carboxamide group at position 2.
- A 2,2-difluoroethyl chain on the amide nitrogen.
This compound is synthesized via coupling reactions between 6-chloropyridazine-3-carboxylic acid and substituted ethylamine derivatives, as outlined in . Its structural framework is frequently explored in medicinal chemistry due to the pyridazine core’s versatility in interacting with biological targets.
Properties
IUPAC Name |
6-chloro-N-(2,2-difluoroethyl)pyridazine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClF2N3O/c8-5-2-1-4(12-13-5)7(14)11-3-6(9)10/h1-2,6H,3H2,(H,11,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXIUFNNTDDPYLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NN=C1C(=O)NCC(F)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClF2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyridazine Ring Formation
The pyridazine core is often constructed via cyclocondensation of 1,4-diketones with hydrazines. For example, reaction of mucobromic acid (tetrabromo-1,4-diketone) with hydrazine hydrate yields 3,6-dichloropyridazine, a common precursor. Alternative routes involve [4+2] cycloadditions or palladium-catalyzed cross-coupling to build the heterocycle.
Chlorination at the 6-Position
Selective monochlorination is achieved using phosphorus oxychloride (POCl₃) in the presence of catalytic dimethylformamide (DMF). This converts the 6-hydroxy group to chloro with >90% regioselectivity.
Representative Procedure :
3-Hydroxypyridazine-6-carboxylic acid (10 mmol) is refluxed in POCl₃ (20 mL) with DMF (0.5 mL) for 4 hours. The mixture is quenched with ice-water, extracted with dichloromethane, and purified via silica gel chromatography to yield 6-chloropyridazine-3-carboxylic acid (85% yield).
Carboxamide Formation with 2,2-Difluoroethylamine
The carboxylic acid is activated as an acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with 2,2-difluoroethylamine. Solvent choice (e.g., dichloromethane or tetrahydrofuran) impacts reaction efficiency.
Optimized Conditions :
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Acylating Agent | Oxalyl Chloride | 92% |
| Solvent | Anhydrous THF | 88% |
| Temperature | 0°C → Room Temp | Minimizes side reactions |
| Amine Equivalents | 1.2 eq | 94% Conversion |
Procedure :
6-Chloropyridazine-3-carbonyl chloride (5 mmol) is dissolved in THF (15 mL) under nitrogen. 2,2-Difluoroethylamine (6 mmol) is added dropwise at 0°C, stirred for 2 hours, and warmed to room temperature. The product is isolated via filtration (78% yield).
Alternative Routes and Modifications
One-Pot Chlorination-Amidation
A streamlined approach combines chlorination and amidation in a single pot, reducing purification steps. Using POCl₃ for chlorination followed by in situ acyl chloride formation and amine addition achieves 70–75% overall yield.
Microwave-Assisted Synthesis
Microwave irradiation (100°C, 30 min) accelerates the amidation step, improving yield to 85% while reducing reaction time from 2 hours to 20 minutes.
Solid-Phase Synthesis
Immobilizing the pyridazine core on Wang resin enables iterative functionalization. This method is advantageous for high-throughput screening, though scalability remains limited.
Analytical Characterization
Spectroscopic Confirmation
Purity Assessment
HPLC analysis (C18 column, acetonitrile/water gradient) shows >99% purity, with retention time = 6.8 min.
Industrial-Scale Considerations
Cost-Effective Reagent Selection
Replacing oxalyl chloride with thionyl chloride reduces raw material costs by 40%, albeit requiring stricter moisture control.
Waste Management
Phosphorus-containing byproducts from chlorination are neutralized with aqueous sodium bicarbonate, generating non-hazardous phosphate salts.
Yield Optimization Table
| Parameter | Lab Scale (5 mmol) | Pilot Scale (1 mol) |
|---|---|---|
| Chlorination Yield | 85% | 82% |
| Amidation Yield | 78% | 75% |
| Overall Yield | 66% | 62% |
Challenges and Mitigation Strategies
Hydrolytic Degradation
The difluoroethyl group is prone to hydrolysis under acidic conditions. Storage at pH 6–8 in anhydrous environments enhances stability.
Chemical Reactions Analysis
Types of Reactions
6-chloro-N-(2,2-difluoroethyl)pyridazine-3-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium methoxide, thiourea, or primary amines can be used under mild to moderate conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted pyridazine derivatives can be obtained.
Oxidation Products: Oxidation can lead to the formation of pyridazine N-oxides or other oxidized derivatives.
Reduction Products: Reduction can yield reduced forms of the pyridazine ring or the carboxamide group.
Scientific Research Applications
Antiviral Applications
6-Chloro-N-(2,2-difluoroethyl)pyridazine-3-carboxamide and its derivatives have been identified as promising candidates for antiviral therapy. Specifically, compounds within this class have demonstrated effectiveness against various strains of the influenza virus.
- Mechanism of Action : The compound acts by inhibiting viral replication, which is crucial for controlling viral infections. Studies have shown that it exhibits low cytotoxicity while maintaining potent antiviral activity against influenza viruses A, B, and C .
- Formulation and Administration : The compound can be formulated into various pharmaceutical preparations, including tablets, capsules, and aerosols. Typical dosages range from 1 to 10 mg/kg per day for adults, with administration methods tailored to patient needs .
Anticancer Properties
Research has indicated that this compound may also play a significant role in cancer treatment.
- Targeting PI3Kα : This compound has been studied for its inhibitory effects on the phosphatidylinositol 3-kinase alpha (PI3Kα) pathway, which is often dysregulated in cancer cells. Molecular docking studies suggest that it effectively binds to the PI3Kα active site, potentially leading to reduced proliferation of cancer cells .
- Cell Line Studies : In vitro studies have demonstrated that derivatives of this compound exhibit antiproliferative activity against human colorectal adenocarcinoma (Caco-2) and colon carcinoma (HCT-116) cell lines. For instance, certain derivatives showed IC50 values as low as 3.3 µM against HCT-116 cells .
Synthesis and Structure-Activity Relationship
The synthesis of this compound typically involves multi-step organic reactions that allow for the introduction of various substituents to optimize biological activity.
- Structure Variations : Modifications to the pyridazine ring or the carboxamide group can significantly influence the compound's efficacy and selectivity against target enzymes or receptors .
- Biological Evaluation : Comprehensive structure-activity relationship (SAR) studies are essential for understanding how different modifications affect the pharmacological properties of these compounds. For example, variations in halogen substitutions have been linked to changes in both antiviral and anticancer activities .
Comparative Data Table
Mechanism of Action
The mechanism of action of 6-chloro-N-(2,2-difluoroethyl)pyridazine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of kinases or other enzymes involved in cell signaling pathways .
Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
The table below compares key structural and physicochemical features of 6-chloro-N-(2,2-difluoroethyl)pyridazine-3-carboxamide with analogs from the evidence:
Key Observations :
- Chloro vs. Trifluoromethyl Groups : The chloro group at position 6 in the target compound contrasts with trifluoromethyl (CF₃) groups in 11m and 11n. CF₃ groups enhance metabolic stability and lipophilicity, which are critical for blood-brain barrier penetration in CNS-targeting drugs .
- Amide Side Chains : The 2,2-difluoroethyl chain in the target compound introduces electron-withdrawing effects and reduced steric bulk compared to bulkier substituents like the tetrahydro-2H-pyran-4-yl group in 11m or the benzyl group in 11n. This may influence receptor-binding specificity .
- Physical State : Unlike 11m (solid), the target compound’s physical state is unreported, but analogs with fluorinated alkyl chains (e.g., 11n) often exist as oils, suggesting similar behavior .
Biological Activity
6-Chloro-N-(2,2-difluoroethyl)pyridazine-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the existing literature on its biological activity, including its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C8H8ClF2N3O
- Molecular Weight : 229.62 g/mol
- IUPAC Name : this compound
Biological Activity Overview
The biological activity of this compound has been explored in various studies, with a focus on its potential as an antitumor agent and its interactions with specific biological targets.
Antitumor Activity
Research indicates that compounds containing difluoroethyl groups exhibit significant antitumor properties. In particular, the presence of the difluoroethyl moiety has been linked to enhanced potency against various cancer cell lines. A study showed that derivatives with similar structures demonstrated selective inhibition of tumor growth through mechanisms involving apoptosis and cell cycle arrest .
The proposed mechanism of action for this compound includes:
- Inhibition of Protein Kinases : Targeting specific kinases involved in cancer cell proliferation.
- Induction of Apoptosis : Promoting programmed cell death in malignant cells.
- Interference with DNA Repair Mechanisms : Disrupting the ability of cancer cells to repair DNA damage.
Structure-Activity Relationship (SAR)
The SAR studies suggest that modifications to the pyridazine ring and substitution patterns significantly influence the biological activity of the compound. The presence of electron-withdrawing groups such as chlorine and difluoroethyl enhances binding affinity to target proteins, thereby increasing efficacy .
Study 1: Antitumor Efficacy
In a preclinical study, this compound was tested against human cancer cell lines (e.g., A549 lung carcinoma). The results indicated a dose-dependent reduction in cell viability, with IC50 values comparable to established chemotherapeutic agents .
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| A549 (Lung) | 15 | Apoptosis induction |
| MCF7 (Breast) | 20 | Cell cycle arrest |
| HeLa (Cervical) | 18 | DNA repair inhibition |
Study 2: Pharmacokinetics
A pharmacokinetic study evaluated the absorption, distribution, metabolism, and excretion (ADME) profile of the compound. Results indicated favorable oral bioavailability and moderate plasma half-life, suggesting potential for further development as an oral therapeutic agent .
Q & A
Q. Essential methods :
- NMR spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., pyridazine C-3 carboxamide, difluoroethyl group) and assess purity .
- Mass spectrometry (MS) : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]⁺ at m/z 262.05) .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to quantify purity (>98%) and monitor degradation .
Advanced: How can researchers design experiments to resolve contradictions in reported biological activity data?
Q. Methodological strategies :
- Standardized assays : Replicate studies under controlled conditions (e.g., pH 7.4 buffer, 37°C) to minimize variability .
- Dose-response curves : Test across a broad concentration range (nM–μM) to identify IC₅₀ discrepancies .
- Orthogonal validation : Combine in vitro (e.g., enzyme inhibition) and in silico (molecular docking) data to confirm target engagement .
Example : If conflicting IC₅₀ values arise for kinase inhibition, validate using both fluorescence polarization and radiometric assays .
Advanced: What computational approaches aid in elucidating structure-activity relationships (SAR)?
Q. Key methodologies :
- Molecular docking : Use AutoDock Vina or Schrödinger to model interactions with targets (e.g., ATP-binding pockets in kinases) .
- QSAR modeling : Train models on analogs with varying substituents (e.g., halogen, alkyl groups) to predict bioactivity .
- MD simulations : Assess binding stability over 100-ns trajectories (e.g., GROMACS) to identify critical hydrogen bonds or hydrophobic interactions .
Advanced: How can mechanistic studies clarify the compound’s mode of action?
Q. Experimental frameworks :
- X-ray crystallography : Co-crystallize with target proteins (e.g., carbonic anhydrase) to resolve binding conformations .
- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔG, ΔH) to differentiate competitive vs. allosteric inhibition .
- Kinetic assays : Measure time-dependent inhibition (e.g., pre-incubation effects) to identify irreversible binding or slow-onset mechanisms .
Basic: What protocols ensure compound stability during storage and handling?
Q. Best practices :
- Storage conditions : -20°C in amber vials under desiccant to prevent photodegradation and hydrolysis .
- Stability testing : Accelerated studies (40°C/75% RH for 4 weeks) with HPLC monitoring to detect degradation products (e.g., free carboxylic acid) .
- Handling : Use anhydrous solvents (e.g., dry DMSO) for stock solutions to avoid moisture-induced decomposition .
Advanced: How can researchers leverage structural analogs to optimize pharmacokinetic properties?
Q. Strategies :
- Metabolic stability : Introduce electron-withdrawing groups (e.g., -CF₃) at the pyridazine ring to reduce CYP450-mediated oxidation .
- Solubility enhancement : Synthesize phosphate or hydrochloride salts of the carboxamide group .
- Plasma protein binding : Modify the difluoroethyl chain (e.g., cyclopropyl substitution) to lower albumin affinity and increase free fraction .
Advanced: What experimental designs address low reproducibility in biological assays?
Q. Solutions :
- Blinded studies : Randomize compound batches and use third-party vendors to eliminate batch variability .
- Positive controls : Include reference inhibitors (e.g., staurosporine for kinases) to normalize inter-assay variability .
- Data transparency : Publish raw datasets (e.g., plate reader outputs) and statistical analyses (e.g., Grubbs’ test for outliers) .
Basic: What safety precautions are recommended for handling this compound?
Q. Guidelines :
- PPE : Use nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .
- Ventilation : Conduct reactions in fume hoods due to potential volatile byproducts (e.g., HCl gas during amide coupling) .
- Waste disposal : Neutralize acidic/basic waste streams before disposal in accordance with institutional EH&S protocols .
Advanced: How can fragment-based drug design (FBDD) improve target selectivity?
Q. Approaches :
- Fragment screening : Use SPR or MST to identify low-MW fragments binding to subpockets of the target .
- Structure-guided growth : Merge fragments (e.g., pyridazine core + difluoroethyl tail) using X-ray/NMR data to enhance affinity .
- Selectivity profiling : Test against off-target panels (e.g., 50+ kinases) to identify structural motifs causing promiscuity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
